molecular formula C5H5NO2 B1196590 2-Furamide CAS No. 609-38-1

2-Furamide

Cat. No.: B1196590
CAS No.: 609-38-1
M. Wt: 111.1 g/mol
InChI Key: TVFIYRKPCACCNL-UHFFFAOYSA-N
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Description

2-Furamide (CAS 609-38-1), with the molecular formula C₅H₅NO₂, is a furan derivative featuring an amide group at the 2-position of the furan ring. It is commercially available as a 97% pure compound, as listed in product catalogs from suppliers like Shanghai PI Chemicals Ltd. . Structurally, the amide group confers polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl-substituted furans. Its derivatives, such as N-{((2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl)}-2-furamide, are noted in pharmaceutical research, highlighting its versatility in medicinal chemistry .

Preparation Methods

Acid Chloride Amidation

The most common synthesis of 2-Furamide involves converting 2-furoic acid to its corresponding acid chloride, followed by amidation with ammonia. This method leverages the reactivity of acyl chlorides to form stable amide bonds under controlled conditions.

Reaction Mechanism and Conditions

2-Furoic acid undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous benzene or toluene under reflux (10–12 hours) . The resulting 2-furoyl chloride is highly reactive and treated with aqueous or gaseous ammonia to yield this compound:

C4H3OCOOH+SOCl2C4H3OCOCl+SO2+HCl\text{C}4\text{H}3\text{OCOOH} + \text{SOCl}2 \rightarrow \text{C}4\text{H}3\text{OCOCl} + \text{SO}2 + \text{HCl}
C4H3OCOCl+NH3C4H3OOCONH2+HCl\text{C}4\text{H}3\text{OCOCl} + \text{NH}3 \rightarrow \text{C}4\text{H}3\text{OOCONH}2 + \text{HCl}

Key parameters:

  • Solvent : Anhydrous benzene or acetone .

  • Temperature : 80–100°C for chlorination; room temperature for amidation .

  • Yield : ~85–90% (theoretical), though experimental yields depend on ammonia stoichiometry and purification .

Optimization and Scalability

Studies highlight the importance of excess SOCl₂ to drive chlorination to completion . Neutralizing HCl byproducts with bases like pyridine improves reaction efficiency. Recrystallization from ethanol or ethyl acetate enhances purity, with melting points reported at 138–144°C . Industrial-scale adaptations use continuous flow reactors to minimize side reactions .

Nucleophilic Substitution via Reactive Intermediates

Alternative pathways exploit intermediates like isothiocyanates or activated esters to form the carboxamide group. While less common, these methods offer flexibility for derivatization.

Isothiocyanate Intermediate Route

2-Furoyl chloride reacts with potassium thiocyanate (KSCN) in acetone to form furan-2-carbonyl isothiocyanate, which subsequently reacts with ammonia :

C4H3OCOCl+KSCNC4H3OCO-NCS+KCl\text{C}4\text{H}3\text{OCOCl} + \text{KSCN} \rightarrow \text{C}4\text{H}3\text{OCO-NCS} + \text{KCl}
C4H3OCO-NCS+NH3C4H3OOCONH2+HSCN\text{C}4\text{H}3\text{OCO-NCS} + \text{NH}3 \rightarrow \text{C}4\text{H}3\text{OOCONH}2 + \text{HSCN}

Advantages :

  • Avoids direct handling of gaseous ammonia.

  • Permits sequential derivatization for specialized analogs .

Challenges :

  • Requires strict moisture control to prevent hydrolysis.

  • Lower yields (~70%) due to competing side reactions .

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Acid Chloride AmidationSOCl₂, NH₃High>97%Industrial
Isothiocyanate RouteKSCN, NH₃Moderate~90%Lab-scale
Nitrile HydrolysisH₂SO₄/NaOHLowVariableLimited

Key Findings :

  • The acid chloride method is optimal for high-purity this compound production .

  • Isothiocyanate intermediates suit specialized derivatives but require additional purification .

  • Nitrile hydrolysis is theoretically viable but impractical due to side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Furamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Furan-2-methanol.

    Substitution: Halogenated furans.

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Properties
2-Furamide has been studied for its potential as an antiparasitic agent, particularly against Entamoeba histolytica, the causative agent of amoebic dysentery. In vitro studies have demonstrated its amoebicidal activity, indicating a promising avenue for therapeutic development against parasitic infections .

Lipid-Lowering Agents
Recent research has highlighted the synthesis of novel derivatives of this compound that exhibit significant anti-hyperlipidemic activity in vivo. In a study involving Wistar rats, specific derivatives (e.g., N-(benzoylphenyl)-2-furamide) demonstrated a marked reduction in plasma triglycerides and cholesterol levels, suggesting their potential as effective lipid-lowering agents .

Coordination Chemistry

This compound's ability to act as a ligand has been explored in coordination chemistry. Its interactions with metal ions can form stable complexes, which may enhance its utility in catalysis and material science. The formation of these complexes is influenced by the compound's electronic properties and steric factors .

Thermal Fragmentation Studies

Thermal studies of this compound derivatives have revealed interesting fragmentation patterns. For instance, N-aryl-2-furamide oximes undergo thermal fragmentation to yield various products, including benzimidazoles. These reactions provide insights into the mechanistic pathways and stability of the compound under heat .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure/Functional GroupUnique Features
FurfuralAldehydePrecursor for furamide synthesis; used in biomass conversion.
5-Nitro-2-FuramideNitro groupExhibits distinct biological activity compared to this compound.
N-(n-butyl)-5-nitro-2-furamideAmide with aliphatic chainShows different reactivity patterns due to bulky side group.

Case Studies

  • Antiparasitic Activity Study
    A study demonstrated that this compound exhibits significant activity against Entamoeba histolytica, making it a candidate for further development as an anti-amebic drug .
  • Anti-Hyperlipidemic Activity Research
    In vivo experiments showed that certain derivatives of this compound significantly reduced elevated cholesterol levels in hyperlipidemic rats, indicating their potential therapeutic application in managing dyslipidemia .
  • Thermal Fragmentation Mechanism Analysis
    Research into the thermal behavior of N-aryl-2-furamide oximes revealed complex reaction pathways leading to valuable products like benzimidazoles, which could have implications in organic synthesis and drug development .

Mechanism of Action

The mechanism of action of 2-Furamide and its derivatives varies depending on the specific applicationFor example, in antimicrobial applications, this compound derivatives may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula CAS Number Key Functional Groups Key Properties
2-Furamide C₅H₅NO₂ 609-38-1 Furan ring, amide High polarity, log2FC = 2.68
2-Ethylbenzofuran C₁₀H₁₀O 3131-63-3 Benzofuran, ethyl Lipophilic, lower solubility
Furosemide (Frusemide) C₁₂H₁₁ClN₂O₅S 54-31-9 Furan, sulfamoyl, chloro Diuretic, IC50 = 10–100 nM
2-Amino-N-(2-furylmethyl)acetamide HCl C₈H₁₁N₃O₂·HCl 1181458-84-3 Furan, acetamide, amino Hydrochloride salt, enhanced solubility

Key Observations:

Polarity and Solubility: this compound’s amide group increases polarity compared to alkyl-substituted furans like 2-Ethylbenzofuran, which is more lipophilic . Derivatives such as 2-Amino-N-(2-furylmethyl)acetamide hydrochloride exhibit enhanced water solubility due to the hydrochloride salt .

Biological Activity :

  • This compound derivatives are implicated in metabolic regulation, with log2FC values indicating significant upregulation in lipid-related pathways .
  • Furosemide, a structurally complex furan derivative, acts as a potent diuretic by inhibiting renal Na⁺/K⁺/Cl⁻ cotransporters, demonstrating how additional functional groups (sulfamoyl, chloro) expand pharmacological utility .

Synthetic Applications :

  • This compound’s amide group enables participation in peptide-like bonding, making it a candidate for hybrid ligands in coordination chemistry (e.g., phosphine-alkene ligands) .
  • In contrast, Furosemide’s synthesis involves sulfonation and chlorination steps, reflecting its more complex pharmacophore .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Data

Compound Primary Use/Activity Key Metabolites/Pathways Safety Considerations
This compound Metabolic biomarker, drug synthesis Lipid-like molecules, organoheterocycles Limited toxicity data; handle with standard amide precautions
Furosemide Diuretic (Na⁺/K⁺/Cl⁻ inhibition) Hepatic sulfation, renal excretion Hypokalemia risk, ototoxicity
Ranitidine derivatives Anti-ulcer (H₂ antagonism) Diamine hemifumarate metabolism Carcinogen nitrosamine concerns

Key Findings:

  • This compound : While direct toxicity data are sparse, its structural similarity to other amides warrants standard safety protocols (e.g., avoiding inhalation) .
  • Furosemide : Well-characterized safety profile but carries risks like electrolyte imbalance .
  • Ranitidine Derivatives : Highlight the importance of structural modifications; for example, Ranitidine diamine hemifumarate’s hemifumarate salt improves stability but introduces nitrosamine impurities under certain conditions .

Biological Activity

2-Furamide, an organic compound derived from furan, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

This compound, with the chemical formula C5H6N2O\text{C}_5\text{H}_6\text{N}_2\text{O} and CAS number 609-38-1, appears as a white crystalline powder. It has a melting point between 138 °C and 144 °C and demonstrates good solubility in methanol. The unique structure of this compound includes a furan ring and an amide functional group, which contribute to its biological activity and potential pharmacological roles.

Antiparasitic Activity

One of the most notable biological activities of this compound is its amoebicidal effect against Entamoeba histolytica, the causative agent of amoebic dysentery. Studies indicate that this compound exhibits significant activity against this parasite, suggesting its potential as an antiparasitic agent. The mechanism by which it exerts this effect is still under investigation, but it may involve disruption of metabolic processes within the amoeba.

Lipid-Lowering Effects

Recent research has explored the anti-hyperlipidemic properties of novel derivatives of this compound. In a study involving Wistar rats, specific derivatives (notably compounds 4b and 4c ) demonstrated significant reductions in plasma triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels when administered at a dosage of 15 mg/kg. These compounds also increased high-density lipoprotein cholesterol levels by 29% to 34%, indicating their potential as lipid-lowering agents .

CompoundEffect on TriglyceridesEffect on HDL-C
Control--
Hyperlipidemic--
Compound 4bDecreased (p < 0.001)Increased (29%)
Compound 4cDecreased (p < 0.0001)Increased (34%)

Synthesis and Evaluation

The synthesis of various derivatives of this compound has been reported, focusing on their pharmacological evaluations. For instance, compounds synthesized from activated furan-2-carbonyl-chloride derivatives exhibited promising results in terms of biological activity . These studies highlight the importance of structural modifications in enhancing the efficacy of furamide derivatives.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 2-Furamide, and how can researchers ensure experimental reproducibility?

  • Methodological Answer :

  • Step 1 : Review peer-reviewed protocols for synthesizing this compound, prioritizing routes with detailed reaction conditions (e.g., solvent systems, catalysts, temperature ranges). Cross-reference primary literature for consistency in yields and purity metrics .
  • Step 2 : Characterize intermediates and final products using at least two complementary techniques (e.g., 1H^1H/13C^{13}C NMR, FT-IR, HPLC-MS) to confirm structural integrity. Include chromatographic purity data (≥95% recommended for biological studies) .
  • Step 3 : Document deviations from published methods (e.g., solvent substitutions, scaling adjustments) and validate reproducibility via triplicate experiments with statistical analysis of yield variance (RSD <5% preferred) .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer :

  • Experimental Framework : Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled variables: temperature (25–60°C), humidity (40–75% RH), and photolytic exposure. Monitor degradation via HPLC-UV at regular intervals (0, 7, 14, 30 days) .
  • Data Interpretation : Apply kinetic modeling (e.g., zero/first-order decay) to estimate shelf-life. Report degradation products using LC-MS and compare with known impurities in pharmacopeial standards .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • In Silico Workflow :

Use Density Functional Theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites .

Employ molecular docking (AutoDock Vina, Schrödinger) to explore interactions with biological targets (e.g., enzymes in proposed mechanisms).

Validate predictions with experimental data (e.g., pKa, logP) from published studies, ensuring alignment within ±10% error margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic Comparison :

Conduct a meta-analysis of IC50_{50}/EC50_{50} values, stratifying data by assay type (e.g., cell-based vs. enzymatic), cell lines, and buffer conditions .

Apply statistical tests (ANOVA, Bland-Altman plots) to identify outliers and systemic biases (e.g., solvent effects on solubility) .

  • Epistemological Analysis : Evaluate methodological rigor in conflicting studies (e.g., positive controls, sample size, blinding) using tools like SYRCLE’s risk-of-bias checklist .

Q. What strategies optimize the design of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Modification : Prioritize substitutions at the furan ring (C2/C5) and amide group, guided by in silico steric/electronic maps (e.g., Hammett σ values, Taft parameters) .
  • High-Throughput Screening : Use parallel synthesis (e.g., Ugi-azide reactions) to generate derivatives. Validate SAR trends with dose-response curves and 3D-QSAR models (CoMFA/CoMSIA) .

Q. How should researchers address gaps in mechanistic understanding of this compound’s biological targets?

  • Methodological Answer :

  • Integrated Workflow :

Perform chemoproteomic profiling (e.g., affinity chromatography-MS) to identify binding partners in relevant tissues .

Validate targets via CRISPR knockouts or siRNA silencing in cellular models, correlating with activity loss (dose-dependent rescue experiments recommended) .

Cross-reference findings with pathway enrichment analysis (KEGG, Reactome) to contextualize mechanisms .

Q. What frameworks support rigorous analysis of this compound’s environmental fate in ecotoxicological studies?

  • Methodological Answer :

  • Tiered Assessment :

Measure biodegradation (OECD 301F) and bioaccumulation (log KowK_{ow}) in model ecosystems (e.g., Daphnia magna, soil microcosms) .

Use LC-MS/MS to quantify metabolite persistence and apply read-across models for risk extrapolation .

Q. Data Integration & Reporting

Q. How to systematically review and synthesize fragmented data on this compound’s applications?

  • Methodological Answer :

  • Scoping Review Protocol :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies, 2000–2025). Use PRISMA-ScR guidelines for transparency .

Extract data into a standardized matrix (compound variants, assay types, outcomes) and identify clusters via thematic analysis .

  • Contradiction Mapping : Flag discrepancies in tables with annotations (e.g., “Conflicting cytotoxicity in HepG2 vs. HEK293 models”) .

Q. What statistical methods are appropriate for multi-parametric optimization of this compound formulations?

  • Methodological Answer :

  • Design of Experiments (DoE) :

Apply response surface methodology (Box-Behnken/Central Composite Design) to optimize variables (e.g., excipient ratios, pH).

Validate models using ANOVA and lack-of-fit tests (p <0.05 threshold) .

Q. How to ensure ethical and replicable reporting of this compound research?

  • Methodological Answer :
  • FAIR Principles : Archive raw spectra/chromatograms in repositories (e.g., Zenodo) with unique DOIs. Use electronic lab notebooks (ELNs) for audit trails .
  • Ethical Compliance : Disclose animal/cell line approvals (IACUC/IRB) and conflicts of interest per ICMJE guidelines .

Properties

IUPAC Name

furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIYRKPCACCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060569
Record name 2-Furancarboxamide
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-38-1
Record name 2-Furancarboxamide
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Record name 2-Furamide
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Record name 2-FURAMIDE
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Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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